molecular formula C9H6N2O3 B2729690 3-(1,3,4-Oxadiazol-2-yl)benzoic acid CAS No. 1176505-26-2

3-(1,3,4-Oxadiazol-2-yl)benzoic acid

Cat. No.: B2729690
CAS No.: 1176505-26-2
M. Wt: 190.158
InChI Key: MJPAHMZEXVECGY-UHFFFAOYSA-N
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Description

3-(1,3,4-Oxadiazol-2-yl)benzoic acid is a heterocyclic compound that contains an oxadiazole ring fused to a benzoic acid moiety. The oxadiazole ring is a five-membered ring consisting of two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1,3,4-Oxadiazol-2-yl)benzoic acid can be synthesized through several methods. One common approach involves the cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes, followed by oxidative cyclization. The oxidative cyclization can be achieved using various oxidizing agents such as lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, mercury(II) oxide-iodine, ferric chloride, and iodobenzenediacetate .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the reaction of carboxylic acids with benzoic acid hydrazides using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave-accelerated solvent-free conditions . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3,4-Oxadiazol-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The oxadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted oxadiazole derivatives .

Mechanism of Action

The mechanism of action of 3-(1,3,4-Oxadiazol-2-yl)benzoic acid involves its interaction with various molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, allowing it to interact with biological molecules such as enzymes and receptors. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another isomer of oxadiazole with different biological properties.

    1,2,3-Oxadiazole: Less commonly studied but still of interest in medicinal chemistry.

    1,2,5-Oxadiazole:

Uniqueness

3-(1,3,4-Oxadiazol-2-yl)benzoic acid is unique due to its specific arrangement of nitrogen and oxygen atoms in the oxadiazole ring, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(1,3,4-oxadiazol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)7-3-1-2-6(4-7)8-11-10-5-14-8/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPAHMZEXVECGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176505-26-2
Record name 3-(1,3,4-oxadiazol-2-yl)benzoic acid
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